

# Potential Reactivity of 1,7-Dichlorooctane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,7-Dichlorooctane

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## Abstract

**1,7-Dichlorooctane** is a difunctionalized haloalkane with potential applications in organic synthesis as a versatile building block. Its two chlorine atoms, situated at the 1 and 7 positions of an eight-carbon chain, offer opportunities for a variety of chemical transformations, including nucleophilic substitutions, elimination reactions, and the formation of organometallic reagents. These reactions can lead to the synthesis of a diverse range of molecules, including linear difunctional compounds, cyclic structures, and polymers. This guide provides a comprehensive overview of the potential reactivity of **1,7-dichlorooctane**, including its physical and chemical properties, key reactions with detailed experimental protocols, and its prospective role in medicinal chemistry and drug development.

## Introduction

Halogenated hydrocarbons are a cornerstone of modern organic synthesis, serving as key precursors for the introduction of various functional groups and the construction of complex molecular architectures. **1,7-Dichlorooctane** ( $C_8H_{16}Cl_2$ ) is a linear dichloroalkane that possesses two reactive centers, offering the potential for selective or dual functionalization. The presence of both a primary and a secondary chloroalkane within the same molecule imparts a nuanced reactivity profile, making it an interesting substrate for synthetic exploration. Understanding the reactivity of **1,7-dichlorooctane** is crucial for its effective utilization in the synthesis of novel organic compounds, including those with potential biological activity. This

document aims to provide a detailed technical guide on the reactivity of **1,7-dichlorooctane**, summarizing its known properties and predicting its behavior in various chemical transformations based on established principles of organic chemistry.

## Physicochemical Properties of 1,7-Dichlorooctane

A summary of the key physicochemical properties of **1,7-dichlorooctane** is presented in Table 1. These properties are essential for designing reaction conditions and purification procedures.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>16</sub> Cl <sub>2</sub>              | [1]       |
| Molecular Weight  | 183.12 g/mol  | [1]       |
| CAS Number        | 56375-95-2  | [1]       |
| Appearance        | Colorless liquid (predicted)                                | N/A       |
| Boiling Point     | Not available   | N/A       |
| Melting Point     | Not available   | N/A       |
| Density           | Not available   | N/A       |
| Solubility        | Insoluble in water; Soluble in organic solvents (predicted) | N/A       |
| IUPAC Name        | 1,7-dichlorooctane  | [1]       |

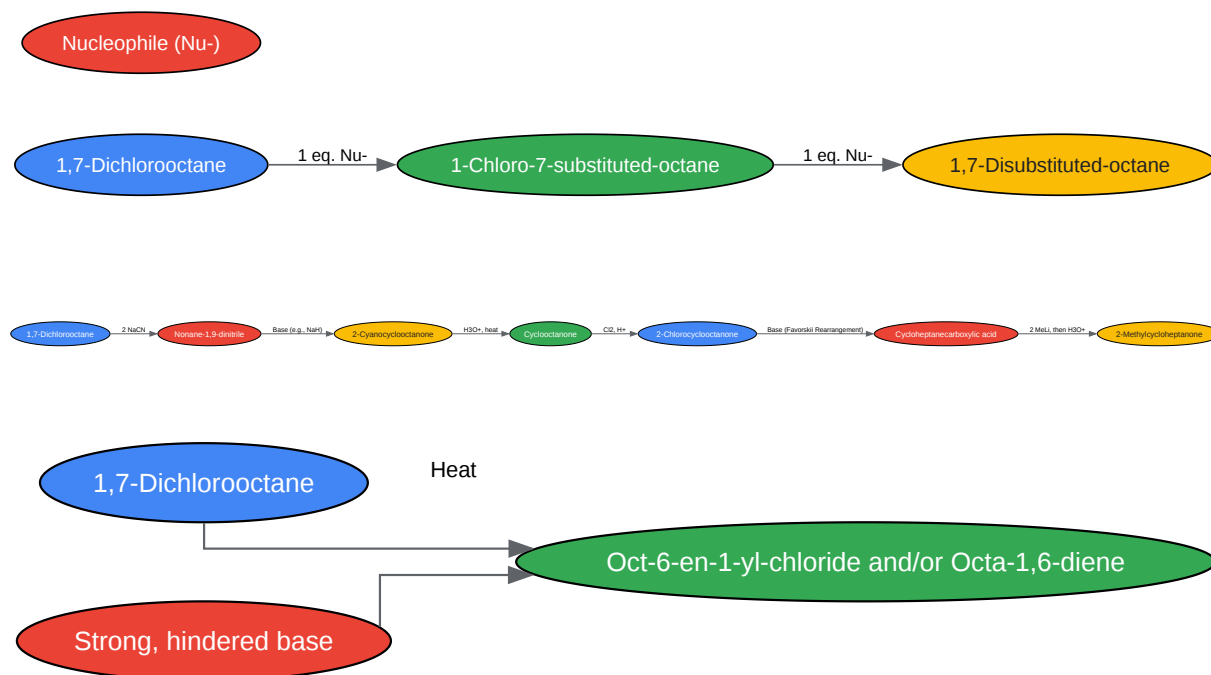
## Potential Reactivity and Key Reactions

The reactivity of **1,7-dichlorooctane** is primarily governed by the carbon-chlorine bonds. The chlorine atoms are good leaving groups, making the molecule susceptible to nucleophilic substitution and elimination reactions. The primary chloride at the C1 position is generally more reactive towards S<sub>N</sub>2 reactions than the secondary chloride at the C7 position due to less steric hindrance.

## Nucleophilic Substitution Reactions

**1,7-Dichlorooctane** can undergo nucleophilic substitution at one or both chlorine-bearing carbons. The outcome of the reaction (mono- or di-substitution) can be controlled by stoichiometry and reaction conditions.

General Reaction Scheme:



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## References

- 1. 1,7-Dichlorooctane | C<sub>8</sub>H<sub>16</sub>Cl<sub>2</sub> | CID 22016312 - PubChem [pubchem.ncbi.nlm.nih.gov]
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